1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine
Description
The compound 1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine features a cycloheptane core substituted with a 1,2,4-oxadiazole ring bearing a trifluoromethyl (-CF₃) group at the 5-position. The trifluoromethyl group is strongly electron-withdrawing, enhancing metabolic stability and influencing hydrophobic interactions in biological systems.
Properties
Molecular Formula |
C10H14F3N3O |
|---|---|
Molecular Weight |
249.23 g/mol |
IUPAC Name |
1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine |
InChI |
InChI=1S/C10H14F3N3O/c11-10(12,13)8-15-7(16-17-8)9(14)5-3-1-2-4-6-9/h1-6,14H2 |
InChI Key |
UVFUFIMSEOYBPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)(C2=NOC(=N2)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the [3+2] cycloaddition of nitrile imines with trifluoroacetonitrile . This reaction is carried out under mild conditions and can tolerate various functional groups.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely include the synthesis of intermediate compounds followed by purification steps such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes. The oxadiazole ring may participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity .
Comparison with Similar Compounds
Structural Modifications in Analogues
The primary structural variation among analogues lies in the substituent at the 5-position of the 1,2,4-oxadiazole ring. Key compounds include:
Physicochemical and Functional Comparisons
- Lipophilicity : The trifluoromethyl derivative likely exhibits higher logP values compared to oxolanyl or pyridinyl analogues due to -CF₃ hydrophobicity.
- Solubility: Dimethylamino and pyridinyl derivatives (as salts) show improved aqueous solubility, whereas the trifluoromethyl variant may require formulation optimization .
Biological Activity
1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Molecular Formula : CHFNO
Molecular Weight : 253.23 g/mol
CAS Number : 1364677-67-7
The biological activity of compounds containing the 1,2,4-oxadiazole moiety is primarily attributed to their ability to interact with various biological targets. This includes inhibition of enzymes such as histone deacetylases (HDACs), carbonic anhydrases, and other key proteins involved in cellular signaling pathways. The trifluoromethyl group enhances lipophilicity and biological activity, making these compounds suitable for drug development.
Biological Activities
This compound has shown promise in various biological assays:
- Anticancer Activity : Compounds with a similar structure have demonstrated significant cytotoxic effects against multiple cancer cell lines. For instance, derivatives of 1,2,4-oxadiazoles have been reported to exhibit IC values ranging from 0.003 to 92.4 µM against various cancer types including colorectal and breast cancers .
- Antimicrobial Properties : Research indicates that oxadiazole derivatives possess antibacterial and antifungal properties. They have been effective against pathogenic strains such as Staphylococcus aureus and Candida albicans .
Study on Anticancer Activity
A study published in Pharmaceutical Research evaluated the anticancer potential of several oxadiazole derivatives. The findings indicated that the compound exhibited moderate activity with an IC value of approximately 92.4 µM against a panel of eleven cancer cell lines including HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) . Further modifications led to derivatives with enhanced potency, particularly against renal cancer cells.
Antimicrobial Evaluation
In another study focused on antimicrobial efficacy, derivatives similar to this compound were tested against common bacterial and fungal pathogens. The results showed significant inhibition zones indicating potential as a therapeutic agent against infections caused by resistant strains .
Table 1: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
